molecular formula C19H20N4O3 B2986771 N-(3,5-dimethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 895648-54-1

N-(3,5-dimethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2986771
CAS No.: 895648-54-1
M. Wt: 352.394
InChI Key: GJPSCBSQGSMGNA-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a 5-methyl group on the triazole ring, a 4-methylphenyl substituent at position 1, and a 3,5-dimethoxyphenyl group attached via the carboxamide moiety.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-12-5-7-15(8-6-12)23-13(2)18(21-22-23)19(24)20-14-9-16(25-3)11-17(10-14)26-4/h5-11H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPSCBSQGSMGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O3. Its structure features a triazole ring, which is known for its pharmacological significance due to its ability to interact with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research has shown that derivatives of 1,2,3-triazoles exhibit significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (μM)Mechanism of Action
5iH4606.06Induction of apoptosis and ROS production
9MCF-71.1Thymidylate synthase inhibition
9HCT-1162.6Thymidylate synthase inhibition
9HepG21.4Thymidylate synthase inhibition

The compound has shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of cell death pathways. For example, compound 5i has been noted for its ability to significantly elevate LC3 expression in H460 cells, suggesting autophagy-related cell death mechanisms .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also demonstrated antimicrobial effects. Compounds similar to it have been tested against various bacterial strains.

Table 2: Antimicrobial Activity Overview

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
9E. coli0.0063 μmol/mL
9S. aureusNot specified

These findings indicate that triazole derivatives can serve as effective agents against bacterial infections, potentially offering new avenues for treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Triazole Ring : Essential for anticancer and antimicrobial activity.
  • Substituents : The presence of methoxy groups enhances solubility and biological activity.
  • Phenyl Groups : Contribute to hydrophobic interactions with target proteins.

The SAR studies suggest that modifications on the phenyl rings and triazole moiety can significantly influence the potency and selectivity of these compounds .

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of triazole derivatives:

  • Synthesis of Triazole Hybrids : Researchers synthesized various triazole hybrids incorporating different substituents and evaluated their biological activities against cancer cell lines and bacteria.
  • In Vivo Studies : Some studies have progressed to in vivo evaluations where these compounds were tested for efficacy in animal models of cancer and bacterial infections.

Comparison with Similar Compounds

Structural Analogues in the Triazole Carboxamide Family

The target compound shares structural similarities with several triazole derivatives documented in the literature:

Compound Name (Example) Triazole Substituents (R1) Amide Substituents (R2) Key Features
Target Compound 1-(4-methylphenyl), 5-methyl N-(3,5-dimethoxyphenyl) Methoxy groups enhance electron density; methyl groups improve lipophilicity.
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-triazole-4-carboxamide 1-(4-methylphenyl), 5-amino N-(2,5-dichlorophenyl) Dichlorophenyl enhances cytotoxicity (GP = -13.42% for renal cancer cells).
5-Chloro-N-(4-cyano-1-phenylpyrazol-5-yl)-3-methyl-1-phenylpyrazole-4-carboxamide 1-phenyl, 3-methyl, 5-chloro N-(4-cyanophenyl) Chloro and cyano groups increase polarity (mp: 133–135°C; yield: 68%).
5-Methyl-1-(thiazol-2-yl)-1H-triazole-4-carboxylic acid 1-(thiazol-2-yl), 5-methyl Carboxylic acid (not amide) Thiazole fragment improves antiproliferative activity (GP = 62.47% for lung cancer).

Key Differences :

  • Position 5: Unlike 5-amino or 5-chloro analogs, the 5-methyl group in the target compound may reduce reactivity but enhance metabolic stability .
Physicochemical Properties

Melting points (mp) and yields of analogous compounds vary significantly with substituents:

Compound (Reference) Molecular Formula mp (°C) Yield (%)
5-Chloro-N-(4-cyanophenyl)-3-methyl-1-phenylpyrazole-4-carboxamide C21H15ClN6O 133–135 68
5-Chloro-1-(4-chlorophenyl)-N-(4-cyanophenyl)-3-methylpyrazole-4-carboxamide C21H14Cl2N6O 171–172 68
5-Methyl-1-(thiazol-2-yl)-1H-triazole-4-carboxylic acid C7H6N4O2S N/A N/A

Inference for Target Compound :

  • The 3,5-dimethoxy groups may lower the melting point compared to chlorinated analogs due to reduced crystallinity.
  • Higher solubility in polar solvents (e.g., DMSO, ethanol) is expected compared to chloro- or cyano-substituted derivatives .

Predicted Activity of Target Compound :

  • The 3,5-dimethoxyphenyl group may promote interactions with kinases or DNA via hydrogen bonding, similar to methoxy-flavonoids .
  • Reduced cytotoxicity compared to dichlorophenyl analogs is plausible due to the absence of electron-withdrawing groups.
Crystallographic and Conformational Features

Crystal structures of related compounds reveal substituent-dependent packing patterns:

  • 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-triazol-4-yl]-N-phenyl-4,5-dihydropyrazole-1-carbothioamide :
    • Envelope conformation of the pyrazole ring.
    • π-π interactions between triazole and phenyl rings stabilize the crystal lattice.
    • Space group: P21/c; a = 6.5449 Å, b = 26.1030 Å .

Implications for Target Compound :

  • The 3,5-dimethoxy groups may disrupt π-π stacking due to steric hindrance, leading to distinct packing motifs.
  • Intramolecular hydrogen bonds between methoxy O atoms and the triazole N atom are likely .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-dimethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves a multi-step process:

Condensation : React substituted aniline derivatives (e.g., 3,5-dimethoxyaniline) with isocyanides (e.g., 4-methylphenyl isocyanide) to form carboximidoyl chloride intermediates .

Cyclization : Use sodium azide (NaN₃) in polar aprotic solvents (DMF or DMSO) under reflux to form the triazole core.

Coupling : Employ carbodiimide coupling agents (e.g., EDCI/HOBt) for amide bond formation, as described in analogous triazole-carboxamide syntheses .

  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equiv. of NaN₃). Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections .
  • Workflow :

Process diffraction data with SHELXS for structure solution.

Refine using SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom positioning.

Validate geometry with WinGX/ORTEP for visualization and packing analysis .

  • Example : For similar triazole derivatives, R-factors < 0.05 are achievable with high-resolution data (d-spacing < 0.8 Å) .

Advanced Research Questions

Q. How can researchers address low aqueous solubility of this compound in in vitro assays?

  • Strategies :

Co-solvents : Use DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

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